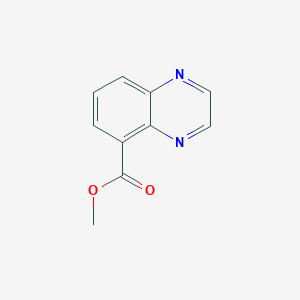

Methyl quinoxaline-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl quinoxaline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDDKBKKXKEGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719260 | |

| Record name | Methyl quinoxaline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6924-71-6 | |

| Record name | Methyl 5-quinoxalinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl quinoxaline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl quinoxaline-5-carboxylate and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, Methyl quinoxaline-5-carboxylate (CAS Number: 6924-71-6), providing a comprehensive overview of its chemical characteristics, synthesis, and burgeoning role in drug discovery, particularly in the realm of oncology. We will delve into the mechanistic underpinnings of its biological activity, supported by detailed experimental protocols and structure-activity relationship (SAR) insights that are crucial for the rational design of next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

This compound is an aromatic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[3] The presence of the quinoxaline core, a planar aromatic system, allows for π-conjugation, which is critical for its reactivity and interactions with biological targets.[3] The methyl ester group at the 5-position introduces an electron-withdrawing character, modulating the molecule's electronic and physicochemical properties.[3]

Table 1: Physicochemical Identifiers for this compound

| Property | Value |

| CAS Number | 6924-71-6 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=C2C(=CC=C1)N=CC=N2 |

| InChI Key | LCDDKBKKXKEGPK-UHFFFAOYSA-N |

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is a key tool for confirming the structure. The aromatic protons on the quinoxaline ring system will appear in the downfield region (typically 7.5-9.0 ppm), with their splitting patterns revealing their substitution pattern. The methyl ester protons will present as a characteristic singlet, typically around 4.0 ppm.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester group (around 1720 cm⁻¹), C=N stretching of the pyrazine ring, and C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z 188.18.

Synthesis of the Quinoxaline Core

The synthesis of quinoxaline derivatives is well-established, with the most common and versatile method being the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5] This reaction, often referred to as the Hinsberg quinoxaline synthesis, provides a straightforward route to the core scaffold.[3]

For this compound, a plausible synthetic route would involve the reaction of methyl 2,3-diaminobenzoate with glyoxal. The amino groups of the diamine undergo nucleophilic attack on the carbonyl carbons of the glyoxal, followed by cyclization and dehydration to form the aromatic quinoxaline ring.

Figure 1: General synthetic scheme for this compound.

General Experimental Protocol for Quinoxaline Synthesis

The following is a generalized protocol for the synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.[6]

Materials:

-

Aryl 1,2-diamine (1 mmol)

-

1,2-dicarbonyl compound (1 mmol)

-

Ethanol (as solvent)

-

Catalyst (e.g., silica nanoparticles, optional)[6]

Procedure:

-

Combine the aryl 1,2-diamine and the 1,2-dicarbonyl compound in a suitable reaction vessel.

-

Add the solvent (e.g., ethanol) and catalyst, if used.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if a catalyst is used, it can be separated by centrifugation.

-

Concentrate the supernatant and allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activity and Therapeutic Applications

The quinoxaline scaffold is a cornerstone in the development of novel therapeutic agents, with a particularly strong emphasis on anticancer applications.[4] While specific data for this compound is emerging, the broader class of quinoxaline derivatives has shown significant promise.

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[1]

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 11g | HepG-2 (Liver) | 4.50 | [3] |

| MCF-7 (Breast) | 2.40 | [3] | |

| HCT-116 (Colon) | 5.90 | [3] | |

| Compound 11e | HepG-2 (Liver) | 5.34 | [3] |

| MCF-7 (Breast) | 6.06 | [3] | |

| HCT-116 (Colon) | 4.19 | [3] | |

| Compound 14a | MCF-7 (Breast) | IC₅₀ = 3.2 nM | [7] |

| HepG2 (Liver) | [7] | ||

| Compound IV | PC-3 (Prostate) | 2.11 | [1] |

Mechanism of Anticancer Action: Targeting VEGFR-2

A predominant mechanism of action for the anticancer effects of many quinoxaline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8][9] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

Figure 2: Simplified diagram of VEGFR-2 signaling and its inhibition by quinoxaline derivatives.

Other reported mechanisms of anticancer activity for quinoxaline derivatives include:

-

Topoisomerase II Inhibition: Some derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[10]

-

Induction of Apoptosis: Many quinoxaline compounds induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[2][10]

Antimicrobial Activity

Quinoxaline-based molecules have also been investigated for their antibacterial and antiprotozoal properties.[4] For instance, quinoxaline-5-carboxamide derivatives have been synthesized and screened against various bacterial strains, with some compounds exhibiting excellent antibacterial activity.[4] The mechanism of antimicrobial action is thought to involve interference with DNA synthesis or inhibition of essential enzymes.[3]

Experimental Protocols for Biological Evaluation

For researchers aiming to evaluate the biological activity of this compound or its analogs, the following standardized protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Materials:

-

Cancer cell lines of interest (e.g., HepG-2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Structure-Activity Relationship (SAR) Insights

The development of potent quinoxaline-based drugs relies on a clear understanding of the relationship between their chemical structure and biological activity.

-

Substituents on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline core significantly influence activity. Electron-withdrawing groups, such as nitro or halo groups, at the 7-position have been shown to enhance the anticancer activity of some quinoxaline derivatives.[13] Conversely, electron-donating groups on the aromatic ring fused to the pyrazine can increase activity in other series.[13]

-

Modifications at the 2- and 3-positions: The functional groups at the 2- and 3-positions of the quinoxaline ring are critical for interaction with biological targets. For VEGFR-2 inhibitors, specific side chains at these positions are designed to fit into the ATP-binding pocket of the enzyme.

-

The Carboxylate Group: The methyl ester at the 5-position of the title compound can be a site for further modification. Conversion to amides, for example, can lead to derivatives with altered solubility, cell permeability, and biological activity.[4]

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound is a valuable building block within the broader class of biologically active quinoxaline derivatives. Its core structure is a proven pharmacophore for the development of novel therapeutics, particularly in oncology. The demonstrated potential of quinoxalines as potent inhibitors of key cancer-related targets like VEGFR-2 underscores the importance of continued research in this area.

Future research should focus on:

-

The synthesis and biological evaluation of a focused library of derivatives based on the this compound scaffold to further elucidate SAR.

-

In-depth mechanistic studies to identify the specific molecular targets of this compound and its analogs.

-

In vivo studies to assess the efficacy, pharmacokinetics, and safety of lead compounds in preclinical models of cancer and infectious diseases.

The versatile chemistry and diverse biological activities of the quinoxaline scaffold, exemplified by compounds like this compound, ensure that it will remain an area of intense investigation for drug discovery and development professionals for the foreseeable future.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cpachem.com [cpachem.com]

- 6. rsc.org [rsc.org]

- 7. Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

Topic: Fundamental Synthesis Pathways for Methyl quinoxaline-5-carboxylate

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the core synthetic pathways for Methyl quinoxaline-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The quinoxaline scaffold is a key structural motif in numerous biologically active molecules, including antibiotics and anticancer agents.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the chemical principles, reaction mechanisms, and practical laboratory protocols for the synthesis of this target molecule. We will dissect the two primary retrosynthetic approaches, starting from either 3,4-diaminobenzoic acid or the pre-esterified precursor, Methyl 2,3-diaminobenzoate. The discussion emphasizes the causality behind experimental choices, providing field-proven insights to ensure reproducibility and efficiency.

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[3] Their versatile chemical nature and ability to interact with various biological targets have made them a privileged scaffold in pharmaceutical research. The core structure is present in antibiotics such as echinomycin and actinoleutin, which are known to inhibit the growth of gram-positive bacteria and show activity against transplantable tumors.[4]

This compound (C₁₀H₈N₂O₂, CAS No: 6924-71-6) is a key derivative, serving as a versatile intermediate for the synthesis of more complex molecules.[5] Its synthesis is grounded in the classical and robust cyclocondensation reaction, which offers multiple avenues for structural modification and optimization.

The Cornerstone of Synthesis: The Hinsberg Quinoxaline Synthesis

The most fundamental and widely utilized method for constructing the quinoxaline core is the Hinsberg reaction , first reported in 1884.[6][7] This reaction involves the cyclocondensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound, such as an α-keto ester or an α-diketone.[7]

Mechanism Insight: The reaction proceeds via a two-step mechanism. First, one of the nucleophilic amino groups of the diamine attacks a carbonyl carbon of the dicarbonyl compound, forming a hemiaminal intermediate. This is followed by the intramolecular attack of the second amino group on the remaining carbonyl, leading to a dihydroxydihydropyrazine intermediate. Subsequent dehydration (loss of two water molecules) yields the stable, aromatic quinoxaline ring system. The efficiency of this reaction can be enhanced by various catalysts, including Brønsted or Lewis acids, which activate the carbonyl groups towards nucleophilic attack.[6][8]

Caption: The generalized mechanism of the Hinsberg quinoxaline synthesis.

Synthetic Pathway I: Two-Step Synthesis from 3,4-Diaminobenzoic Acid

This pathway is a robust and common approach that builds the quinoxaline core first and then introduces the methyl ester functionality. It offers flexibility as the intermediate, quinoxaline-5-carboxylic acid, can be used to synthesize a variety of esters or amides.

Step A: Cyclocondensation to form Quinoxaline-5-carboxylic Acid

The initial step involves the reaction of 3,4-diaminobenzoic acid with an appropriate α-dicarbonyl compound. Glyoxal is a common choice to yield the unsubstituted quinoxaline core. The reaction is typically performed under acidic conditions to facilitate the condensation.[9]

Experimental Causality: The use of a strong acid like hydrochloric acid protonates the carbonyl oxygen of glyoxal, making the carbonyl carbon more electrophilic and susceptible to attack by the less basic amino group of the diamine. Acetic acid can also be used and may increase the initial reaction rate.[9] The reaction yields are generally high, often between 85-100%.[9]

Caption: Workflow for the synthesis of this compound via Pathway I.

Step B: Fischer Esterification to this compound

The carboxylic acid intermediate is converted to the final methyl ester. A standard method is Fischer esterification, using an excess of methanol as both the solvent and reagent, with a catalytic amount of a strong acid like sulfuric acid. Alternatively, for substrates sensitive to strong acids, conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol, is a highly effective method.[10]

Protocol 1: Synthesis of this compound via Pathway I

-

Cyclocondensation:

-

To a solution of 3,4-diaminobenzoic acid (1 mmol) in 2M hydrochloric acid (10 mL), add a 40% aqueous solution of glyoxal (1.1 mmol).

-

Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

The resulting precipitate, quinoxaline-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Esterification:

-

Suspend the dried quinoxaline-5-carboxylic acid (1 mmol) in anhydrous methanol (15 mL).

-

Cool the mixture in an ice bath and add thionyl chloride (1.5 mmol) dropwise with stirring.

-

After the addition is complete, remove the ice bath and reflux the mixture for 16-20 hours.[10]

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel.

-

Synthetic Pathway II: Direct Synthesis from Methyl 2,3-diaminobenzoate

This pathway is more convergent, installing the ester functionality on the starting material before the cyclization. This can be more efficient if the precursor, Methyl 2,3-diaminobenzoate, is readily available.

Step A: Preparation of Methyl 2,3-diaminobenzoate

The key starting material is typically synthesized from its nitro precursor, Methyl 2-amino-3-nitrobenzoate.[11] This is a standard nitro group reduction, most commonly achieved through catalytic hydrogenation.

Experimental Causality: Palladium on carbon (Pd/C) or palladium hydroxide is an effective catalyst for this transformation.[11][12] The reaction is run under a positive pressure of hydrogen gas in a solvent like ethanol or methanol. This method is clean and high-yielding, often providing the product quantitatively after simple filtration of the catalyst.[12]

Step B: Direct Cyclocondensation to this compound

With the precursor in hand, the final step is a direct Hinsberg condensation with an α-dicarbonyl compound, analogous to Pathway I, Step A. A variety of catalytic systems can be employed to drive this reaction efficiently at room temperature, avoiding harsh conditions.[6]

Catalyst Systems: Modern synthetic chemistry favors milder, more environmentally benign catalysts.[13]

-

Lewis Acids: Zinc triflate (Zn(OTf)₂) is a highly effective, water-tolerant Lewis acid catalyst that can promote the reaction in acetonitrile at room temperature with high yields.[6]

-

Organocatalysts: Phenol has been reported as a cheap and efficient organocatalyst for this condensation in an ethanol/water mixture.[14]

-

Heterogeneous Catalysts: Solid-supported catalysts like alumina-supported heteropolyoxometalates offer the advantage of easy separation and recyclability, aligning with green chemistry principles.[8]

Caption: Workflow for the synthesis of this compound via Pathway II.

Protocol 2: Synthesis of this compound via Pathway II

-

Precursor Synthesis:

-

In a hydrogenation vessel, dissolve Methyl 2-amino-3-nitrobenzoate (1 mol) in anhydrous ethanol (1.5 L).

-

Carefully add 10% Palladium on Carbon (5 mol% Pd).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 4 atm.

-

Stir the mixture vigorously at room temperature for 24-48 hours until hydrogen uptake ceases.[11]

-

Carefully vent the vessel and filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield Methyl 2,3-diaminobenzoate, which can often be used without further purification.

-

-

Direct Cyclocondensation:

-

Dissolve Methyl 2,3-diaminobenzoate (1 mmol) and the α-dicarbonyl compound (e.g., 40% aq. glyoxal, 1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of a suitable catalyst (e.g., phenol, 20 mol%).[14]

-

Stir the solution at room temperature. Monitor the reaction by TLC.

-

Upon completion, add water (20 mL) to the mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound.[14]

-

Comparative Data and Yields

The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Both pathways are highly effective.

| Pathway | Key Steps | Typical Reagents | Avg. Reaction Time | Typical Yield | Key Advantages |

| Pathway I | 1. Cyclocondensation2. Esterification | 3,4-diaminobenzoic acid, Glyoxal, HCl; SOCl₂, MeOH | 24-30 hours | 75-90% | Intermediate acid allows for diverse derivatization. |

| Pathway II | 1. Nitro Reduction2. Cyclocondensation | Methyl 2-amino-3-nitrobenzoate, H₂/Pd-C; Glyoxal, Catalyst | 24-50 hours | 80-95% | More convergent; milder cyclocondensation conditions possible. |

Conclusion

The synthesis of this compound is well-established, relying on the robust Hinsberg condensation reaction. The two primary pathways, starting from either 3,4-diaminobenzoic acid or Methyl 2,3-diaminobenzoate, both offer high yields and reliable outcomes. The choice between them is a strategic one based on precursor availability and the overall synthetic plan. For drug development professionals, understanding the nuances of these pathways—from the rationale behind catalyst selection to the practical execution of the protocols—is essential for the efficient production of this valuable chemical intermediate and its subsequent elaboration into novel therapeutic agents.

References

- 1. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Human Metabolome Database: Showing metabocard for 5-Methylquinoxaline (HMDB0033178) [hmdb.ca]

- 4. sid.ir [sid.ir]

- 5. Buy this compound | 6924-71-6 [smolecule.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mtieat.org [mtieat.org]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 2,3-diaminobenzoate | 107582-20-7 [m.chemicalbook.com]

- 12. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]

- 13. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

Investigating the Biological Activity of Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their versatile scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities.[2][4] This technical guide provides an in-depth exploration of the diverse pharmacological properties of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and antiviral activities. We will delve into the underlying mechanisms of action and provide detailed, field-proven experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this important class of compounds.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[5][6] This core structure has proven to be a "privileged scaffold" in drug discovery, meaning it can interact with a wide range of biological targets with high affinity.[7] The presence of two nitrogen atoms in the pyrazine ring enhances the molecule's ability to form hydrogen bonds with enzymes and receptors, contributing to its diverse pharmacological profile.[5] Modifications to the quinoxaline core have yielded compounds with a wide array of therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties.[4][8][9]

Unraveling the Anticancer Potential of Quinoxaline Derivatives

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[2][10] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[11]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[5][12] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival.[5] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5][13] Quinoxaline derivatives have been shown to be effective inhibitors of several key kinases, including:

-

Tyrosine Kinases: Many quinoxaline-based compounds act as potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[13][14][15] By blocking the signaling pathways mediated by these receptors, they can inhibit tumor growth and angiogenesis.[13]

-

Apoptosis Signal-Regulated Kinase 1 (ASK1): Inhibition of ASK1 by quinoxaline derivatives is a promising strategy for treating diseases like non-alcoholic steatohepatitis.[16]

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

Another significant anticancer mechanism of certain quinoxaline derivatives is their ability to interact with DNA.[17] Some derivatives, particularly those with planar aromatic structures, can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix.[18][19][20] This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[21]

Furthermore, some quinoxaline derivatives have been identified as inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[18][21] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptotic cell death in cancer cells.[21]

Experimental Workflow: Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for assessing the anticancer potential of novel quinoxaline derivatives.

Caption: Workflow for anticancer evaluation of quinoxaline derivatives.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of quinoxaline derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Quinoxaline derivative stock solutions (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) |

| Quinoxaline A | HeLa | 7.5 |

| Quinoxaline A | MCF-7 | 12.2 |

| Quinoxaline B | HeLa | 4.1 |

| Quinoxaline B | MCF-7 | 6.8 |

| Doxorubicin | HeLa | 0.9 |

| Doxorubicin | MCF-7 | 1.5 |

Table 1: Example cytotoxicity data for quinoxaline derivatives against cancer cell lines.

Combating Microbial Threats with Quinoxaline Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[22] Quinoxaline derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising avenue for new drug discovery.[8][22][23]

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinoxaline derivatives are still under investigation. However, several studies suggest that they may act by:

-

Inhibiting essential enzymes: Quinoxaline derivatives may target and inhibit enzymes crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.

-

Disrupting cell membranes: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Generating reactive oxygen species (ROS): Quinoxaline 1,4-di-N-oxide derivatives, in particular, are known to generate ROS, which can cause oxidative damage to cellular components.[4]

Experimental Workflow: Evaluating Antimicrobial Activity

The following diagram outlines the general workflow for assessing the antimicrobial properties of quinoxaline derivatives.

Caption: A streamlined workflow for antimicrobial activity assessment.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of quinoxaline derivatives against bacterial strains using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[24][25]

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[26]

Materials:

-

Quinoxaline derivative stock solutions

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[27]

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare two-fold serial dilutions of the quinoxaline derivatives in MHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture aliquots from the clear wells onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Quinoxaline C | 8 | 16 |

| Quinoxaline D | 4 | 32 |

| Ciprofloxacin | 0.5 | 0.25 |

Table 2: Example MIC data for quinoxaline derivatives against bacterial strains.

Quinoxaline Derivatives as a New Frontier in Antiviral Research

The emergence and re-emergence of viral infections highlight the urgent need for new antiviral therapies.[28][29] Quinoxaline derivatives have shown promising activity against a range of viruses, including DNA and RNA viruses, making them attractive candidates for further development.[30][31]

Mechanism of Action

The antiviral mechanisms of quinoxaline derivatives are diverse and often virus-specific. Some of the reported mechanisms include:

-

Inhibition of Viral Enzymes: Quinoxaline derivatives can inhibit key viral enzymes, such as reverse transcriptase in HIV.[30]

-

Blocking Viral Entry: Some compounds may interfere with the attachment or entry of the virus into the host cell.[29]

-

Inhibition of Viral Replication: Quinoxaline derivatives can disrupt various stages of the viral replication cycle.[32]

Experimental Workflow: Evaluating Antiviral Activity

The following diagram illustrates a general workflow for assessing the antiviral activity of quinoxaline derivatives.

Caption: A typical workflow for the evaluation of antiviral agents.

Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol describes the plaque reduction assay, a standard method for determining the antiviral activity of a compound against cytopathic viruses.[33]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Materials:

-

Quinoxaline derivative stock solutions

-

Host cell line (e.g., Vero cells)

-

Virus stock (e.g., Herpes Simplex Virus)

-

Cell culture medium

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the quinoxaline derivative and a gelling agent (e.g., low-melting-point agarose).

-

Incubation: Incubate the plates for 2-3 days until plaques are visible in the virus control wells.

-

Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Data Presentation:

| Compound | CC₅₀ (µM) on Vero Cells | EC₅₀ (µM) against HSV-1 | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Quinoxaline E | >100 | 5.2 | >19.2 |

| Quinoxaline F | 75 | 2.5 | 30 |

| Acyclovir | >200 | 0.8 | >250 |

Table 3: Example antiviral activity and cytotoxicity data for quinoxaline derivatives.

Conclusion and Future Perspectives

Quinoxaline derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their structural versatility allows for the fine-tuning of their pharmacological properties, making them promising candidates for the development of new drugs to combat a wide range of diseases. Future research in this area should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their potency and selectivity through structure-activity relationship studies, and advancing the most promising candidates into preclinical and clinical development.

References

- 1. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Potential activities of quinoxaline derivatives – a review [wisdomlib.org]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. bioengineer.org [bioengineer.org]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 25. woah.org [woah.org]

- 26. pdb.apec.org [pdb.apec.org]

- 27. arcjournals.org [arcjournals.org]

- 28. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 31. researchgate.net [researchgate.net]

- 32. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]

- 33. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl Quinoxaline-5-carboxylate: A Technical Guide to Target Identification and Validation

Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its derivatives have consistently demonstrated a vast spectrum of pharmacological activities, positioning them as promising candidates for therapeutic development across a range of diseases.[4][5][6] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, the versatility of the quinoxaline scaffold is well-documented.[7][8][9][10][11] Methyl quinoxaline-5-carboxylate, the subject of this guide, emerges from this rich lineage. While preliminary studies suggest its potential in antimicrobial and anticancer applications, possibly through interference with DNA synthesis or enzymatic pathways, its specific molecular targets remain an open field for discovery.[12] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising molecule.

Strategic Framework for Target Discovery

Given the broad bioactivity profile of the quinoxaline class, a multi-faceted approach is essential to pinpoint the specific molecular targets of this compound. Our proposed strategy integrates computational, biochemical, and cell-based methodologies to build a robust, evidence-based understanding of its mechanism of action. This approach is designed not merely to identify a target, but to validate its therapeutic relevance.

The core of our strategy is built upon a logical progression:

-

Hypothesis Generation: Leveraging the known pharmacology of quinoxaline derivatives to identify high-probability target classes.

-

Direct Target Engagement: Employing biochemical and biophysical methods to confirm direct binding and functional modulation of putative targets.

-

Cellular & Phenotypic Validation: Correlating molecular-level interactions with desired cellular outcomes in disease-relevant models.

-

Unbiased Target Deconvolution: Utilizing advanced proteomics to discover novel or unexpected targets.

The following diagram illustrates this integrated workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 7. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy this compound | 6924-71-6 [smolecule.com]

Postulated Mechanisms of Action for Methyl Quinoxaline-5-Carboxylate: A Mechanistic Investigation

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Methyl quinoxaline-5-carboxylate, a specific derivative, is recognized as a valuable synthetic intermediate for creating more complex bioactive molecules.[3] However, dedicated research into its intrinsic mechanisms of action is not extensively published. This guide serves to bridge this gap by postulating its potential biological activities and molecular mechanisms. By extrapolating from the well-documented actions of the broader quinoxaline class and structurally similar analogues, we will outline testable hypotheses for researchers and drug development professionals. We will explore potential mechanisms including kinase inhibition, enzyme modulation, DNA intercalation, and receptor antagonism, providing the theoretical framework and experimental protocols necessary to validate these postulates.

Introduction: The Quinoxaline Scaffold as a Versatile Pharmacophore

Quinoxaline (benzopyrazine) is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[4] This planar, nitrogen-containing system has proven to be an exceptionally versatile pharmacophore, capable of engaging with a diverse array of biological targets. Its ability to act as a bioisostere for structures like quinoline and naphthalene, coupled with the relative ease of its synthesis and derivatization, has made it a focal point of medicinal chemistry research for decades.[4] Derivatives have been developed as anticancer, antibacterial, antiviral, anti-inflammatory, and antiparasitic agents.[2][5][6]

This compound serves as a foundational building block in this field.[3] While often utilized in the synthesis of more complex derivatives, its own potential bioactivity warrants investigation. The ester and carboxylate functionalities, combined with the core quinoxaline ring, present multiple opportunities for molecular interactions. This document will dissect these possibilities, grounding them in established findings for the quinoxaline family.

Postulated Mechanism I: Competitive Kinase Inhibition (Anticancer Potential)

A predominant mechanism of action for many quinoxaline-based anticancer agents is the inhibition of protein kinases, which are central to cellular signaling pathways controlling growth, proliferation, and survival.[7]

Mechanistic Hypothesis: ATP-Competitive Inhibition

The quinoxaline scaffold bears a structural resemblance to the adenine base of adenosine triphosphate (ATP). This allows it to function as an "ATP mimic," competitively binding to the ATP-binding pocket of various kinases. This binding event prevents the phosphorylation of substrate proteins, thereby disrupting downstream signaling cascades that are often hyperactive in cancer cells. Based on extensive literature, we postulate that this compound could exhibit inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), or Raf kinases.[7]

Supporting Evidence

-

VEGFR-2 Inhibition: A series of quinoxaline-based scaffolds bearing amide and urea moieties were evaluated for their inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[7]

-

Raf Kinase Inhibition: Quinoxaline derivatives with an amide group have been reported as potent inhibitors of Raf kinase, a critical component of the MAPK/ERK signaling pathway.[7]

-

Cell Cycle Arrest: Certain quinoxaline compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines, consistent with the effects of kinase inhibition.[7]

Experimental Workflow: In Vitro Kinase Inhibition Assay

To validate this hypothesis, a primary biochemical screen is necessary. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. recipp.ipp.pt [recipp.ipp.pt]

- 5. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Quinoxaline-5-Carboxylate Compounds: A Technical Guide for Drug Discovery

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quinoxaline scaffold has consistently emerged as a privileged structure, underpinning a diverse array of therapeutic agents. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive literature review of a particularly promising subclass: quinoxaline-5-carboxylate compounds. We will delve into the synthetic intricacies, spectroscopic signatures, and burgeoning biological applications of these molecules, offering field-proven insights to accelerate innovation in this exciting domain.

The Quinoxaline Core: A Foundation for Diverse Bioactivity

The quinoxaline motif, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazine ring, is a cornerstone in the development of novel pharmaceuticals. Its rigid, planar structure and the presence of nitrogen atoms provide a unique electronic and steric profile, enabling interactions with a wide range of biological targets. Quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic incorporation of a carboxylate group at the 5-position of the quinoxaline ring has been shown to be a particularly fruitful avenue for modulating and enhancing these biological properties.

Synthetic Strategies for Quinoxaline-5-Carboxylate Derivatives

The construction of the quinoxaline-5-carboxylate scaffold can be approached through several synthetic routes. The classical and most widely employed method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] However, for the specific synthesis of quinoxaline-5-carboxylate derivatives, a more targeted approach is often necessary.

A robust and frequently utilized strategy commences with a substituted o-phenylenediamine bearing a carboxylate group or its precursor. A prime example is the synthesis of quinoxaline-5-carboxamides starting from commercially available methyl 2,3-diaminobenzoate.[5] This approach, detailed below, provides a versatile platform for the introduction of diverse functionalities.

General Synthetic Workflow

The synthesis of quinoxaline-5-carboxamides can be conceptualized as a multi-step process, as illustrated in the following workflow diagram.

Caption: A generalized workflow for the synthesis of quinoxaline-5-carboxamides.

Detailed Experimental Protocol: Synthesis of N-Aryl-Quinoxaline-5-Carboxamides

This protocol is adapted from the methodology described by Srinivas et al.[5] for the synthesis of a series of novel quinoxaline-5-carboxamide derivatives.

Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

-

To a solution of methyl 2,3-diaminobenzoate (1 equivalent) in an appropriate solvent (e.g., ethanol), add oxalic acid monohydrate (1.1 equivalents).

-

Heat the reaction mixture at 140°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to yield the desired product.

Step 2: Chlorination to Methyl 2,3-dichloroquinoxaline-5-carboxylate

-

Suspend the product from Step 1 in thionyl chloride (excess).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Treat the residue with crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Synthesis of Quinoxaline-5-carboxylic acid

-

Hydrolyze the methyl ester from the previous step using standard conditions (e.g., refluxing with aqueous NaOH or LiOH).

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the solid to obtain the quinoxaline-5-carboxylic acid intermediate.

Step 4: Amide Coupling to form N-Aryl-Quinoxaline-5-Carboxamides

-

To a solution of quinoxaline-5-carboxylic acid (1 equivalent) and the desired aryl amine (1.1 equivalents) in DMF, add a coupling agent such as pivaloyl chloride and a base like triethylamine (Et3N).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the final N-aryl-quinoxaline-5-carboxamide.

Spectroscopic Characterization

The structural elucidation of quinoxaline-5-carboxylate derivatives relies on a combination of standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The aromatic protons of the quinoxaline core typically appear in the range of δ 7.5-9.0 ppm. The chemical shift of the proton at the C6 position is often influenced by the carboxylate group at C5. The protons of the substituents on the carboxamide nitrogen will have characteristic chemical shifts depending on their electronic environment.[5]

-

¹³C NMR Spectroscopy: The carbon signals of the quinoxaline ring are typically observed between δ 120-160 ppm. The carbonyl carbon of the carboxylate or carboxamide group usually resonates in the downfield region (δ 160-170 ppm).[5]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds, with the molecular ion peak [M+H]⁺ or [M]⁺ being prominently observed.[5]

-

Infrared (IR) Spectroscopy: The IR spectra of these compounds will show characteristic absorption bands for the C=O stretching of the carboxylate or carboxamide group (typically around 1650-1750 cm⁻¹), as well as C=N and C=C stretching vibrations of the quinoxaline ring.[6]

-

UV-Vis and Fluorescence Spectroscopy: Quinoxaline derivatives are known to be fluorophores. The absorption and emission maxima are influenced by the substitution pattern on the quinoxaline ring. The electron-withdrawing nature of a carboxylic acid group can lead to a decrease in fluorescence emission.[6]

Biological Activities and Therapeutic Potential

Quinoxaline-5-carboxylate derivatives have emerged as a promising class of compounds with a wide range of biological activities, particularly in the realms of antibacterial and anticancer research.

Antibacterial Activity

Several studies have highlighted the potent antibacterial properties of quinoxaline-5-carboxamides.[5] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: While the precise mechanism of action for all quinoxaline derivatives is not fully elucidated, a significant body of evidence points towards the generation of reactive oxygen species (ROS) as a key antibacterial strategy, particularly for quinoxaline 1,4-di-N-oxides.[7] The bioreduction of the quinoxaline ring within the bacterial cell is thought to produce superoxide radicals and other ROS, which can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately resulting in bacterial cell death.

Caption: Proposed mechanism of antibacterial action via ROS generation.

Quantitative Antibacterial Activity: The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of quinoxaline-5-carboxamide derivatives against various bacterial strains.

| Compound | R-group on Carboxamide | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | Reference |

| 5a | Phenyl | >1000 | >1000 | 500 | 250 | [5] |

| 5d | 4-Fluorophenyl | 250 | 500 | 125 | 100 | [5] |

| 5g | 3-Trifluoromethylphenyl | 200 | 250 | 100 | 100 | [5] |

| 5j | Morpholine | 125 | 250 | 100 | 100 | [5] |

| Ciprofloxacin | (Standard) | 0.25 | 1 | 0.5 | 2 | [5] |

Structure-Activity Relationship (SAR): Analysis of the antibacterial activity data reveals several key SAR insights:

-

The presence of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the N-phenyl ring of the carboxamide generally enhances antibacterial activity.[5]

-

Derivatives incorporating cyclic amines like morpholine also exhibit potent activity.[5]

-

The unsubstituted phenyl derivative tends to show weaker activity, highlighting the importance of substitution on the N-aryl moiety for antibacterial potency.

Anticancer Activity

The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives of quinoxaline-5-carboxylic acid have also been investigated for their cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer mechanisms of quinoxaline derivatives are diverse and can include the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[2] For some derivatives, the mechanism may be similar to their antibacterial action, involving the generation of ROS in the hypoxic environment of solid tumors.

Quantitative Anticancer Activity: The following table presents the half-maximal inhibitory concentration (IC50) values for representative quinoxaline derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [2] |

| Compound XVa | HCT116 (Colon) | 4.4 | [2] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [2] |

| Compound 4b | A549 (Lung) | 11.98 | [8] |

| Compound 4m | A549 (Lung) | 9.32 | [8] |

| 5-Fluorouracil | A549 (Lung) | 4.89 | [8] |

Structure-Activity Relationship (SAR):

-

The nature and position of substituents on the quinoxaline ring and the carboxamide moiety significantly influence the anticancer activity.

-

For instance, in a series of quinoxaline derivatives, compounds bearing a urea or thiourea linkage at the 2-position and a carboxamide at the 5-position have shown promising activity.[2]

-

The introduction of bromo groups on the quinoxaline skeleton has been reported to enhance inhibitory effects against lung cancer cells.[8]

Future Perspectives and Conclusion

Quinoxaline-5-carboxylate compounds represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with its proven track record of diverse and potent biological activities, makes it an attractive target for further investigation.

Future research in this area should focus on:

-

Expansion of the chemical space: The synthesis and evaluation of a wider range of derivatives with diverse substituents at various positions of the quinoxaline ring and the carboxylate moiety.

-

In-depth mechanistic studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds to enable rational drug design.

-

Pharmacokinetic and in vivo studies: Evaluation of the drug-like properties and in vivo efficacy of lead compounds to translate the promising in vitro results into tangible therapeutic candidates.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mtieat.org [mtieat.org]

- 5. researchgate.net [researchgate.net]

- 6. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Historical Overview of Quinoxaline Synthesis: From Classical Condensations to Modern Methodologies

Abstract

The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anticancer, antiviral, and antibacterial agents, as well as functional materials like dyes and organic semiconductors.[1][3][4] This technical guide provides a comprehensive historical overview of the discovery and synthesis of quinoxalines. We will trace the evolution of synthetic strategies from the seminal classical condensations of the late 19th century to the sophisticated, efficient, and environmentally benign methodologies of the 21st century. This paper will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and offer insights into the rationale behind methodological choices, serving as an in-depth resource for researchers and professionals in drug development and chemical synthesis.

The Dawn of Quinoxaline Chemistry: Discovery and Early Synthesis

The story of quinoxaline begins in the late 1880s, a period of fervent discovery in heterocyclic chemistry. The fundamental and most enduring method for synthesizing the quinoxaline core was independently reported by German chemists Wilhelm Körner and Otto Hinsberg in 1884.[1][5] This classical approach involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound, such as glyoxal or an α-diketone.[2][3][4][6]

The elegance of this reaction lies in its simplicity and robustness. The reaction proceeds via a two-step mechanism: an initial nucleophilic attack of one amino group on a carbonyl, forming a hemiaminal, which then dehydrates to an imine. A subsequent intramolecular cyclization and a second dehydration step yield the stable aromatic quinoxaline ring. This foundational reaction, often referred to as the Hinsberg-Körner condensation , became the bedrock upon which nearly all subsequent quinoxaline syntheses were built.

The initial protocols often required harsh conditions, such as high temperatures and the use of strong acids as catalysts, with long reaction times.[3] Despite these drawbacks, the method's versatility in accommodating a wide range of substituted diamines and dicarbonyl compounds cemented its importance for over a century.

Caption: General workflow of the classical Hinsberg-Körner condensation reaction.

Evolution of the Classical Method: Catalysts and Conditions

For decades, the primary focus of research in quinoxaline synthesis was the optimization of the classical condensation reaction. The causality behind this focus was clear: improving yield, reducing reaction times, and mitigating the harsh conditions to broaden the substrate scope and enhance practicality.

This led to the exploration of a vast landscape of catalysts and reaction media. The move from strong mineral acids to milder, more efficient catalysts was a significant step.

-

Lewis Acids: Catalysts like zinc triflate (Zn(OTf)₂) were found to effectively promote the reaction at room temperature in solvents like acetonitrile, offering high yields.[1][4]

-

Solid-Phase Catalysis: The drive for "green chemistry" introduced solid acid catalysts such as TiO₂-Pr-SO₃H.[1][4] These heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling, minimizing waste and simplifying purification.[1][3]

-

Solvent and Energy Inputs: A major experiential insight was the impact of the reaction medium and energy source. The development of microwave-assisted synthesis represented a paradigm shift, dramatically reducing reaction times from hours to mere minutes.[3][7] Similarly, using environmentally benign solvents like ethanol or even performing the reaction under solvent-free conditions became a key objective.[8]

The table below summarizes a comparative analysis of different catalytic systems for the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine, illustrating the progress in reaction efficiency.

| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |

| None (Thermal) | Acetic Acid | Reflux | 2-4 hours | ~80-90 | [3] |

| Glycerol/Water | None | 90 °C | 4-6 min | 85-91 | [1][8] |

| Zn(OTf)₂ | CH₃CN | Room Temp | ~30 min | 85-91 | [1][4][8] |

| TiO₂-Pr-SO₃H | Ethanol | Room Temp | 10 min | 95 | [1][4][8] |

| Microwave (No Catalyst) | Ethanol | Microwave | 1-2 min | >95 | [3][9] |

Table 1: Comparison of Catalytic Conditions for Classical Quinoxaline Synthesis.

Expanding the Synthetic Toolkit: Beyond Dicarbonyls

While the condensation with 1,2-dicarbonyls is robust, the availability of the dicarbonyl starting material can be a limitation. This necessitated the development of methods using dicarbonyl surrogates or entirely different synthetic disconnections.

Synthesis from α-Hydroxy and α-Halo Ketones

A significant advancement was the use of α-hydroxy ketones and α-halo ketones. These substrates react with o-phenylenediamines in an oxidative cyclization. For instance, an α-halo ketone first undergoes condensation with the diamine, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring.[5] Iodine in DMSO has been shown to be a highly effective catalytic system for the oxidative cyclization of α-hydroxy ketones with diamines, proceeding smoothly at room temperature.[1][4][5]

The Beirut Reaction: A Unique Route to Quinoxaline N-Oxides

A distinct and powerful method for synthesizing quinoxaline 1,4-dioxides is the Beirut Reaction , first described by Haddadin and Issidorides in 1965.[10][11][12] This reaction is mechanistically different from the classical condensation. It involves the cycloaddition of a benzofuroxan (a benzofurazan N-oxide) with a compound containing an active methylene group, such as an enamine or an enolate derived from a β-dicarbonyl compound.[10][11][12][13]

The reaction provides direct access to quinoxaline 1,4-dioxides, which are themselves important biological agents and can be readily converted to the parent quinoxalines if desired.[11] The feasibility of synthesizing highly functionalized aromatic amine oxides in a single step makes the Beirut reaction a central tool in medicinal chemistry.[10]

Caption: Simplified workflow of the Beirut Reaction for quinoxaline 1,4-dioxides.

Modern Synthetic Frontiers

Contemporary research continues to push the boundaries of quinoxaline synthesis, focusing on transition-metal-free catalysis, C-H activation, and multi-component reactions.

-

Transition-Metal-Free Synthesis: Recent years have seen a surge in developing quinoxaline syntheses that avoid transition metals, addressing concerns about cost, toxicity, and removal from the final product.[5] These methods often employ organocatalysts, such as camphor sulfonic acid, or leverage visible-light photoredox catalysis.[5]

-

One-Pot and Tandem Reactions: Modern synthetic strategy emphasizes efficiency and atom economy. One-pot procedures, where multiple reaction steps are carried out in the same vessel, are highly sought after. For example, methods have been developed for the synthesis of quinoxalines from α-hydroxy ketones in a one-pot, two-step process using iodine as a catalyst and DMSO as both solvent and oxidant.[5]

Experimental Protocols: A Practical Guide

To ground the historical overview in practical application, the following section provides detailed, self-validating protocols for both a classical and a modern synthesis of a representative quinoxaline.

Protocol: Classical Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the traditional acid-catalyzed condensation, a robust method still widely used for its simplicity.

Materials:

-

o-Phenylenediamine (1.0 mmol, 108.1 mg)

-

Benzil (1.0 mmol, 210.2 mg)

-

Glacial Acetic Acid (5 mL)

-

Ethanol (10 mL)

Procedure:

-

To a 50 mL round-bottom flask, add o-phenylenediamine and benzil.

-

Add 5 mL of glacial acetic acid to the flask. The acid acts as both a solvent and a catalyst, protonating a carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with stirring for 2 hours. The elevated temperature provides the necessary activation energy for the dehydration steps.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Pour the reaction mixture into 20 mL of cold water to fully precipitate the product.

-

Collect the solid product by vacuum filtration and wash the crystals with cold ethanol to remove residual acetic acid and unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure, crystalline 2,3-diphenylquinoxaline. Expected yield: 85-92%.

Protocol: Green, Catalyst-Free Synthesis in a Benign Solvent

This modern protocol highlights the principles of green chemistry, achieving high efficiency under mild conditions without a catalyst.

Materials:

-

o-Phenylenediamine (1.0 mmol, 108.1 mg)

-

Benzil (1.0 mmol, 210.2 mg)

-

Methanol (5 mL)

Procedure:

-

In a 25 mL vial, combine o-phenylenediamine and benzil.

-

Add 5 mL of methanol. Methanol serves as a green, biodegradable solvent.

-

Seal the vial and stir the mixture vigorously at ambient temperature (25 °C).

-

The reaction is remarkably fast; a solid product should begin to precipitate within minutes. Stir for a total of 10-15 minutes. The rapid kinetics at room temperature without a catalyst is a key advantage of this "on-water" type methodology, where the limited solubility of nonpolar reactants in the polar solvent can accelerate the reaction at the interface.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

-

The product is often of high purity directly from filtration. If necessary, it can be recrystallized from ethanol. Expected yield: 95-98%.

Conclusion

The history of quinoxaline synthesis is a compelling narrative of chemical innovation. From the foundational Hinsberg-Körner condensation, which established the field, to the development of powerful named reactions like the Beirut reaction, the journey has been one of continuous refinement. The modern era, with its emphasis on green chemistry, catalytic efficiency, and atom economy, has transformed the synthesis from a lengthy, high-temperature process into a rapid, mild, and environmentally conscious endeavor. The quinoxaline core, thanks to over 140 years of synthetic development, remains one of the most vital and accessible scaffolds for creating the next generation of pharmaceuticals and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. mtieat.org [mtieat.org]